3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride
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Overview
Description
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride is a complex organic compound with a molecular formula of C18H14FNO5S This compound is known for its unique structural features, which include a naphthalene ring, a methoxy group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of 1-hydroxynaphthalene-2-carboxylic acid.
Coupling Reaction: This intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form quinones, while reduction can lead to dihydronaphthalene derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products
Substitution Products: Amino and alkoxy derivatives.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalene derivatives.
Scientific Research Applications
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of serine proteases, where the compound can act as an irreversible inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Fluoride: Lacks the naphthalene and carbonyl groups, making it less complex and potentially less reactive.
1-Hydroxynaphthalene-2-carboxylic Acid: Does not contain the sulfonyl fluoride group, limiting its applications in enzyme inhibition.
Naphthalene-2-sulfonyl Fluoride: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
Uniqueness
3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the naphthalene ring, methoxy group, and sulfonyl fluoride group makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
62554-34-1 |
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Molecular Formula |
C18H14FNO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[(1-hydroxynaphthalene-2-carbonyl)amino]-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C18H14FNO5S/c1-25-16-9-7-12(26(19,23)24)10-15(16)20-18(22)14-8-6-11-4-2-3-5-13(11)17(14)21/h2-10,21H,1H3,(H,20,22) |
InChI Key |
UPDDSBQCKZFKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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